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Compound of Interest

Compound Name: Enasidenib-d6

Cat. No.: B15137361

This technical guide provides a comprehensive overview of the synthesis and purification of
Enasidenib-d6, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor,
Enasidenib. This document is intended for researchers, scientists, and drug development
professionals.

Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory
acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.[1][2] The deuterated
analog, Enasidenib-d6, is a valuable tool in pharmacokinetic and metabolic studies.

Mechanism of Action

Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-
hydroxyglutarate (2-HG) from a-ketoglutarate.[3] Elevated levels of 2-HG inhibit histone and
DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic
differentiation.[2] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-
HG levels and promoting the differentiation of leukemic cells.[3][4]
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Figure 1: Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.

Synthesis of Enasidenib-d6

The synthesis of Enasidenib-d6 involves a multi-step process culminating in the assembly of
the substituted triazine core. The key to producing the deuterated analog is the synthesis of the
deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).

Proposed Synthetic Workflow
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Figure 2: Proposed synthetic workflow for Enasidenib-d6.
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Experimental Protocols

Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)
e Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.

e Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in
diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The
reaction is stirred at room temperature for 24 hours. The layers are separated, and the
agueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The
combined organic layers are dried over sodium sulfate and concentrated under reduced
pressure to yield the product.

Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)

o Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon
(10%), Methanol, Hydrogen gas.

e Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon
is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and
the solvent is removed under reduced pressure to yield the deuterated amino alcohol.

Step 3: Synthesis of Enasidenib-d6 (6)

o Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-
amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine
(DIPEA), Dioxane.

e Procedure:

o To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-
(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The
reaction is stirred for 4 hours.

o Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in
dioxane is added, and the mixture is heated to 50 °C for 12 hours.
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o Finally, 2-amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5

eq) are added, and the reaction is heated to 100 °C for 24 hours.

o The reaction mixture is cooled, and the solvent is removed. The residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried, and

concentrated. The crude product is then purified by column chromatography.

Summary of Synthetic Parameters
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Purification of Enasidenib-d6

High-performance liquid chromatography (HPLC) is the preferred method for the final

purification of Enasidenib-d6 to achieve high purity suitable for analytical and biological

studies.
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HPLC Purification Protocol

A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH
inhibitors has been reported and can be adapted for the purification of Enasidenib-d6.[5]

o Sample Preparation: The crude product is dissolved in a minimal amount of a suitable
solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through
a 0.22 um filter before injection.

o Chromatographic Conditions:
o Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.[5]

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM
ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[5]

o Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the
elution of Enasidenib-d6.[5]

: ificati

Parameter Condition
Column X-Terra Phenyl, 5 um, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Purity >98%
Conclusion

This technical guide outlines a proposed synthetic route and a detailed purification protocol for
Enasidenib-d6. The synthesis leverages a deuterated starting material to introduce the
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isotopic labels, followed by a convergent assembly of the triazine core. The purification via
HPLC ensures a high degree of purity, making the final compound suitable for its intended use
in research and development. The provided methodologies and data serve as a valuable
resource for scientists engaged in the synthesis of isotopically labeled drug molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enasidenib - Wikipedia [en.wikipedia.org]

2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge
[mdedge.com]

» 3. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or
refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 4. selleckchem.com [selleckchem.com]

e 5. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors
(enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic
study - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of Enasidenib-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137361#synthesis-and-purification-of-enasidenib-
dé6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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